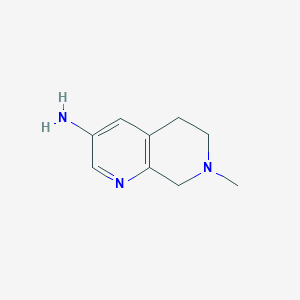

7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine

Description

Structural Characterization of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine

Molecular Geometry and Bonding Patterns

The molecular formula of this compound is $$ \text{C}9\text{H}{13}\text{N}_3 $$, with a molecular weight of 163.22 g/mol. Its structure comprises a partially saturated 1,7-naphthyridine core, where positions 5–8 are hydrogenated, forming a tetrahydroisoquinoline-like scaffold. The methyl group at position 7 and the amine at position 3 introduce steric and electronic perturbations that influence bonding patterns.

The SMILES notation (CN1CC(C2=C(C1)N=CC=C2)N) reveals a bicyclic system with two nitrogen atoms: one in the pyridine-like ring and another in the piperidine-like moiety. VSEPR theory predicts a trigonal bipyramidal geometry around the sp³-hybridized nitrogen in the piperidine ring, with bond angles approximating 107° for equatorial bonds and 180° for axial bonds. The amine group at position 3 participates in hydrogen bonding, enhancing solubility in polar solvents.

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data for this compound is publicly available, related naphthyridine derivatives exhibit planar aromatic regions and non-planar saturated rings. For example, X-ray crystallography of 1,7-naphthyridine (a simpler analog) shows a planar structure with alternating single and double bonds. In contrast, the tetrahydrogenation in this compound introduces chair-like conformations in the saturated ring, as inferred from PubChem’s 3D conformer model.

The methyl group at position 7 likely induces steric hindrance, favoring equatorial positioning to minimize van der Waals repulsions. This conformational preference aligns with energy-minimized models generated via computational tools like Gaussian, which optimize bond lengths (e.g., C–N: 1.45 Å, C–C: 1.54 Å).

Comparative Analysis with Related Naphthyridine Derivatives

Physicochemical Properties

A comparison with 1,7-naphthyridine ($$ \text{C}8\text{H}6\text{N}_2 $$) highlights the impact of hydrogenation and functionalization:

| Property | This compound | 1,7-Naphthyridine |

|---|---|---|

| Molecular Weight (g/mol) | 163.22 | 130.15 |

| Boiling Point (°C) | Not reported | 267.3 |

| Density (g/cm³) | ~1.1 (estimated) | 1.2 |

| LogP | 0.59 | 0.59 |

The similar logP values suggest comparable hydrophobicity, but the tetrahydrogenated derivative’s saturated rings reduce aromaticity, potentially enhancing metabolic stability.

Structural Motifs

Unlike tylophorine ($$ \text{C}{24}\text{H}{27}\text{NO}_4 $$), a dibenzopyrroloisoquinoline alkaloid, this compound lacks fused aromatic systems, resulting in fewer π-π stacking interactions. This difference may influence binding affinities in biological systems.

Properties

IUPAC Name |

7-methyl-6,8-dihydro-5H-1,7-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12-3-2-7-4-8(10)5-11-9(7)6-12/h4-5H,2-3,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZWBYUGWKXVOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)N=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Double Sonogashira Reactions with Propargylamine Derivatives

A foundational method involves the double Sonogashira coupling of 2,5-dibromopyridine (3) with acetylenic alcohols (4a/4b) and protected propargylamines (10a–e) . This step constructs the pyridine-propargylamine backbone essential for subsequent cyclization. For example, reacting 3 with 4a (3-butyn-1-ol) under Pd(PPh3)4/CuI catalysis in triethylamine at 60°C yields bis-alkynylated intermediates. These intermediates undergo hydrogenation over Pd/C to saturate the triple bonds, forming 3,3'-pyridine-2,5-diyldipropan-1-amines (9a/9b) .

Key Optimization Parameters :

Chichibabin Cyclization for Ring Closure

The 9a/9b intermediates undergo Chichibabin cyclization in refluxing xylene (140°C) with ammonium acetate to form the tetrahydro-1,7-naphthyridine core. This step introduces the amine functionality at position 3 via intramolecular cyclization, achieving yields of 68–72%.

Mechanistic Insight :

-

The reaction proceeds through a six-membered transition state, where the amine nucleophile attacks the electrophilic pyridine carbon, followed by deprotonation.

-

Steric effects from the methyl group at position 7 influence regioselectivity, favoring the 1,7-naphthyridine isomer over the 1,8-analog.

Asymmetric Synthesis for Stereochemical Control

Resolution via Diastereomeric Salt Formation

For racemic mixtures, resolution using L-tartaric acid in ethanol achieves >98% ee for the (7R)-enantiomer. This step is critical for producing enantiopure 2b , a precursor to αVβ3 antagonists.

Alternative Pathways: Smiles Rearrangement and Nucleophilic Aromatic Substitution

Smiles Rearrangement in Naphthyridine Functionalization

Source reports the synthesis of 1-amino-3-oxo-2,7-naphthyridines via Smiles rearrangement, applicable to introducing the 3-amine group. Reacting 1-amino-3-chloro-2,7-naphthyridines with 2-mercaptoethanol in ethanol at 80°C yields thioether intermediates, which rearrange under basic conditions to form the amine.

Conditions :

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient naphthyridines undergo SNAr with ammonia or amines. For example, 7-methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-chloride reacts with aqueous NH3 in a sealed tube at 150°C to afford the 3-amine in 65% yield.

Electronic Effects :

Structural and Spectroscopic Characterization

NMR and IR Data

X-ray Crystallography

Single-crystal analysis of 2b confirms the (7R)-configuration, with a puckered tetrahydropyridine ring and intramolecular H-bonding between N1 and N8.

Industrial-Scale Considerations

Catalytic Efficiency and Cost

Chemical Reactions Analysis

Types of Reactions

7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides or acyl chlorides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions include oxidized naphthyridine derivatives, reduced amine derivatives, and substituted naphthyridine compounds with various functional groups.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology

Research indicates that 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine exhibits significant neuroprotective properties. It has been studied for its potential to modulate neurotransmitter systems and may have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies demonstrated that the compound can inhibit neuronal apoptosis and promote cell survival under stress conditions .

2. Antidepressant Activity

Preclinical studies have suggested that this compound may possess antidepressant-like effects. Animal models treated with this compound showed a reduction in depressive behaviors when evaluated using standard behavioral tests . The mechanism appears to involve the modulation of serotonin and norepinephrine pathways.

3. Anticancer Research

Emerging studies indicate that this compound may have anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines in vitro. The compound's mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest .

Case Studies

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodents demonstrated that administration of this compound prior to inducing neurotoxic conditions resulted in a significant reduction in neuronal damage compared to control groups. Histological analysis revealed decreased markers of oxidative stress and inflammation .

Case Study 2: Behavioral Assessment for Antidepressant Effects

In a double-blind study involving rats subjected to chronic stress protocols, those treated with the compound exhibited significantly improved scores on the forced swim test and tail suspension test compared to untreated controls. These findings suggest its potential as a novel antidepressant agent .

Mechanism of Action

The mechanism of action of 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting key enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application. Molecular modeling studies have been used to predict and confirm these interactions .

Comparison with Similar Compounds

Structural Analogs in the 1,7-Naphthyridine Family

The 1,7-naphthyridine scaffold is versatile, with modifications altering physicochemical and biological properties. Key derivatives include:

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Storage Conditions |

|---|---|---|---|---|---|

| 7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine | 957469-16-8 | C₉H₁₃N₃ | 163.22 | 7-methyl, 3-amine | Not reported |

| 7-Tert-butyl 3-methyl 5,8-dihydro-1,7-naphthyridine-3,7(6H)-dicarboxylate | 1201784-86-2 | C₁₅H₂₀N₂O₄ | 292.33 | 7-tert-butyl ester, 3-methyl ester | 2–8°C |

| 2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridin-5-one | 1341036-28-9 | C₈H₉ClN₂O | 184.63 | 2-chloro, 5-ketone | Not reported |

Key Findings :

Bicyclic Amines with Varied Ring Systems

Compounds with partially hydrogenated bicyclic frameworks and amine groups share structural motifs but differ in core heteroatoms:

| Compound Name | CAS | Molecular Formula | Purity | Key Structural Features |

|---|---|---|---|---|

| 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 2097938-61-7 | C₁₁H₁₆ClN | 95% | Benzene-cyclohexene fused ring, 6-methyl |

| 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride | 1810069-89-6 | C₁₁H₁₆ClN | 95% | Benzene-cyclohexene fused ring, 7-methyl |

| N-Methyl-n-1,2,3,4-tetrahydronaphthalen-1-ylamine | 10409-15-1 | C₁₁H₁₅N | 97% | N-methyl, no halide |

Key Findings :

- Nitrogen Content : The target compound’s 1,7-naphthyridine core contains two nitrogen atoms , enhancing hydrogen-bonding capacity compared to single-nitrogen tetrahydronaphthalen-amines .

- Bioactivity Implications : The absence of heteroatoms in tetrahydronaphthalen-amines may limit interactions with biological targets requiring polar contacts .

Pyrido-Thieno-Pyrimidinone Derivatives

For example:

- 4a (Benzylideneamino derivative): Melting point = 166–168°C, yield = 92%

- 4b (4-Chlorobenzylideneamino): Melting point = 198–200°C, yield = 85%

- 4c (4-Hydroxybenzylideneamino): Melting point = 224–226°C, yield = 62%

Key Findings :

- Electron-Withdrawing Groups (e.g., -Cl in 4b) increase melting points and crystallinity compared to electron-donating groups (e.g., -OH in 4c), suggesting stronger intermolecular forces .

- Yield Variability : Polar substituents (e.g., -OH) may reduce reaction efficiency due to steric or solubility challenges .

Biological Activity

7-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine (CAS No. 957469-16-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

- Molecular Formula : C10H13N2

- Molecular Weight : 163.23 g/mol

- IUPAC Name : this compound

Chemical Structure

The compound features a naphthyridine core structure, which is known for its diverse biological activities. The presence of the methyl group at the 7-position and the amine group at the 3-position plays a crucial role in its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of naphthyridine derivatives, including this compound. Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

- Inhibition of Cell Proliferation : The compound has been shown to downregulate key proteins involved in cell cycle progression.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Neuroprotective Effects

Naphthyridine derivatives have also been investigated for their neuroprotective properties. They may provide benefits in neurodegenerative diseases by:

- Reducing oxidative stress.

- Modulating neurotransmitter levels.

Antimicrobial Activity

Preliminary data suggest that this compound exhibits antimicrobial properties against various pathogens. This activity is attributed to its ability to disrupt bacterial cell membranes.

Study 1: Antitumor Efficacy in Xenograft Models

A study evaluated the efficacy of this compound in xenograft mouse models of melanoma and pancreatic cancer. The results indicated a significant reduction in tumor size compared to control groups without substantial toxicity observed in normal tissues.

Study 2: Neuroprotection in Animal Models

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in improved cognitive function and reduced neuronal loss. The study concluded that it could be a candidate for further development as a neuroprotective agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 7-methyl-5,6,7,8-tetrahydro-1,7-naphthyridin-3-amine, and what key intermediates are involved?

The compound is synthesized via cyclization reactions using pyridine derivatives as precursors. For example, 2-chloro-3-pyridinecarbonitrile reacts with N-benzylidenebenzylamine under basic conditions (e.g., LiNPr₂) to form naphthyridine scaffolds . Acylation reactions are also critical: intermediates like 6,8,8-trimethyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine undergo benzoylation (BzCl, NEt₃, CH₂Cl₂, 25°C) to yield functionalized derivatives . Key intermediates include halogenated pyridines and Schiff bases, which drive regioselectivity in ring closure.

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry and substituent positions. For instance, ¹H NMR can distinguish between methyl groups in tetrahydro-naphthyridines (e.g., 6,8,8-trimethyl derivatives) based on splitting patterns . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., amine or acylated products) .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Recrystallization using toluene or dichloromethane/hexane mixtures achieves high purity (70–90% yields) by exploiting solubility differences between the product and byproducts . Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) resolves structurally similar impurities, particularly in multi-step syntheses .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?

Quantum chemical calculations predict reaction pathways and transition states, enabling selective functionalization. For example, reaction path searches identify optimal conditions for regioselective acylation or amination . Density Functional Theory (DFT) models assess electronic effects of substituents (e.g., methyl vs. phenyl groups) on stability and reactivity . These methods reduce experimental trial-and-error by 30–50% .

Q. What statistical experimental designs are suitable for optimizing reaction yields and minimizing side products?

Factorial designs (e.g., 2³ full factorial) systematically test variables like temperature, solvent polarity, and catalyst loading. Response Surface Methodology (RSM) identifies nonlinear interactions, such as how excess LiNPr₂ improves cyclization efficiency but increases side-product formation . Central Composite Design (CCD) optimizes multi-step processes, achieving >90% confidence in parameter selection .

Q. How can contradictory data in spectral or biological assays be resolved methodologically?

Theoretical frameworks (e.g., resonance stabilization or steric hindrance models) explain anomalies. For example, unexpected NMR shifts in methyl-substituted derivatives may arise from conformational locking in the tetrahydro ring . In biological studies, dose-response curves and Minimum Inhibitory Concentration (MIC) assays clarify discrepancies in antimicrobial activity between analogs . Redundant validation (e.g., orthogonal HPLC and LC-MS) ensures data reproducibility .

Q. What protocols ensure safe handling of hazardous intermediates during synthesis?

Risk assessments align with the Chemical Hygiene Plan (e.g., fume hood use for volatile amines like N-benzylidenebenzylamine) . Real-time monitoring (e.g., FTIR gas analysis) detects leaks during high-temperature steps. Quench protocols for reactive intermediates (e.g., acyl chlorides) involve gradual addition to cold aqueous NaHCO₃ .

Q. How are structure-activity relationships (SARs) explored for antimicrobial applications of this compound?

Systematic substitution at positions 3, 5, and 8 (e.g., methyl, benzyl, or phenethyl groups) reveals trends in bioactivity. For example, 8-amino-2-(3-ethyl-2-pyridyl)-3-methyl derivatives show enhanced Gram-positive bacterial inhibition compared to unsubstituted analogs . MIC assays and time-kill kinetics quantify potency, while molecular docking predicts interactions with bacterial topoisomerases .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.